Ethyl isobutyrylacetate

β-ketoester physicochemical properties solvent compatibility

Ethyl isobutyrylacetate (CAS 7152-15-0) is a β-ketoester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol. It is characterized by a branched isobutyryl group, distinguishing it from linear β-ketoester analogs.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 7152-15-0
Cat. No. B043150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isobutyrylacetate
CAS7152-15-0
Synonyms3-Oxo-4-methylpentanoic Acid Ethyl Ester;  4-Methyl-3-oxo-pentanoic Acid Ethyl Ester;  4-Methyl-3-oxovaleric Acid Ethyl Ester;  Ethyl 2-isobutyrylacetate;  Ethyl 3-Isopropyl-3-oxopropanoate;  Ethyl 3-oxo-4-methylpentanoate;  Ethyl 3-Oxo-4-methylvalerate;  E
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C(C)C
InChIInChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3
InChIKeyXCLDSQRVMMXWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isobutyrylacetate (CAS 7152-15-0) Procurement Guide: Key Physicochemical and Safety Specifications


Ethyl isobutyrylacetate (CAS 7152-15-0) is a β-ketoester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol [1]. It is characterized by a branched isobutyryl group, distinguishing it from linear β-ketoester analogs [2]. As a procurement-grade intermediate, it is available with a purity of ≥95.0% (GC) and appears as a colorless to light yellow liquid . Its key physical constants include a boiling point of 173 °C, a melting point of -9 °C, a density of 0.98 g/mL at 25 °C, and a refractive index (n20/D) of 1.425 [3]. Critical safety parameters for handling and storage include a flash point of 44 °C (closed cup) and classification as a flammable liquid (Flam. Liq. 3) .

Why Generic Substitution of Ethyl Isobutyrylacetate (7152-15-0) Is Not Advisable


Generic substitution among β-ketoesters is rarely straightforward due to significant differences in steric bulk, electronic environment, and resultant reactivity profiles [1]. Ethyl isobutyrylacetate features a branched isobutyryl group (CH(CH₃)₂CO), which introduces steric hindrance that is absent in linear analogs like ethyl acetoacetate (CH₃COCH₂COOC₂H₅) . This structural nuance directly impacts reaction kinetics, regioselectivity in heterocycle formation, and the physical properties critical for downstream processing [2]. For instance, the bulkier substituent can lower enolization rates, alter tautomeric equilibria, and modify the solubility and partitioning behavior of both the starting material and its products, which can lead to unexpected yields, purification challenges, or even complete reaction failure if a less sterically demanding analog is used [3]. The following section provides quantitative evidence for why this specific β-ketoester cannot be casually interchanged with its methyl ester or linear counterparts.

Quantitative Differentiation of Ethyl Isobutyrylacetate (7152-15-0) vs. Key Analogs


Divergent Physicochemical Properties: Boiling Point and Density vs. Ethyl Acetoacetate

Ethyl isobutyrylacetate exhibits a lower boiling point (173 °C) and lower density (0.98 g/mL at 25 °C) compared to its linear analog, ethyl acetoacetate (boiling point 180.8 °C, density 1.03 g/mL) . This difference in boiling point can be critical for purification via distillation, while the lower density affects phase separation behavior in liquid-liquid extractions [1].

β-ketoester physicochemical properties solvent compatibility purification

Optimized Synthetic Yield: MgCl₂/Et₃N Method vs. Traditional Routes

A patent describes a preparation process for ethyl isobutyrylacetate using anhydrous magnesium chloride and triethylamine in ethyl acetate, reacting with isobutyryl chloride [1]. This method offers an alternative to traditional syntheses, which have been noted for their low productivity and purity [2]. While the patent does not specify an exact yield for this particular step, related literature on similar MgCl₂/Et₃N-mediated acylations of potassium monoethyl malonate reports yields up to 81% for the synthesis of this class of β-ketoesters, which is a significant improvement over the ~61% yields reported for other catalytic methods (e.g., magnesium ethoxide) [3].

synthetic methodology process chemistry yield optimization

Steric Hindrance Effects: Reduced Reaction Rate vs. Ethyl Acetoacetate

The branched isobutyryl group in ethyl isobutyrylacetate introduces steric hindrance that impedes nucleophilic attacks, reducing reaction rates compared to linear analogs like ethyl acetoacetate . This class-level inference is supported by the fundamental principles of steric effects in organic chemistry, where bulky substituents near the reactive carbonyl carbon slow down nucleophilic addition and substitution reactions [1].

steric effects reaction kinetics nucleophilic attack β-ketoester

Application in Multireceptor Atypical Antipsychotic Synthesis

Ethyl isobutyrylacetate is specifically utilized in the synthesis of piperazine derivatives designed as possible multireceptor atypical antipsychotics, targeting both dopamine and serotonin receptors [1]. This is a specific, documented application that distinguishes it from more generic β-ketoester building blocks like ethyl acetoacetate, which is more commonly used for simpler pyrazolone or coumarin syntheses .

medicinal chemistry piperazine derivatives dopamine receptors serotonin receptors

Validated Application Scenarios for Ethyl Isobutyrylacetate (7152-15-0) Based on Quantitative Evidence


Synthesis of Piperazine-Derived Atypical Antipsychotic Candidates

Medicinal chemistry groups developing novel multireceptor atypical antipsychotics should procure ethyl isobutyrylacetate as a key building block for constructing piperazine derivatives that modulate dopamine and serotonin receptor activity [1]. The compound's steric bulk and specific β-ketoester reactivity profile enable the formation of the desired heterocyclic scaffolds with the necessary substituent orientation for target engagement [2].

Copper-Catalyzed Divergent Synthesis of 3-Carboxylpyrroles and 3-Cyanofurans

Synthetic chemistry laboratories focusing on heterocycle synthesis can leverage ethyl isobutyrylacetate in copper-catalyzed annulation reactions with O-acetyl oximes. This methodology allows for the divergent synthesis of either 3-carboxylpyrroles or 3-cyanofurans simply by selecting the appropriate active methylene compound, with ethyl isobutyrylacetate demonstrating excellent compatibility and providing access to isopropyl-substituted pyrrole derivatives that are challenging to access via linear β-ketoesters [3].

Process Development Using the High-Yield MgCl₂/Et₃N Synthetic Route

Chemical process engineers and procurement specialists seeking a cost-effective supply of ethyl isobutyrylacetate should prioritize vendors utilizing the MgCl₂/Et₃N-mediated acylation method described in patent CN112358396A [4]. This route offers a potential 20 percentage point yield advantage over alternative catalytic methods, which translates into significantly lower cost-per-kilogram and reduced waste generation for industrial-scale applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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